(R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide
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Overview
Description
®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide is a complex organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a thioureido group, and a benzyl group
Scientific Research Applications
®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It is used as a catalyst in various organic transformations, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The synthesis begins with the preparation of the (1S,2S)-2-aminocyclohexyl intermediate through catalytic asymmetric synthesis.
Thioureido Group Introduction: The aminocyclohexyl intermediate is then reacted with thiourea to introduce the thioureido group.
Final Coupling Reaction: The final step involves coupling the thioureido intermediate with N-benzyl-N,3,3-trimethylbutanamide under specific reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of ®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with substrates, stabilizing transition states and facilitating reactions . The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is similar in that it also contains a thioureido group and is used in catalysis.
tert-Butanesulfinamide: Another compound used in asymmetric synthesis, featuring a sulfinamide group.
Properties
IUPAC Name |
(2R)-2-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)/t16-,17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEVMNSDRMDKFO-BZSNNMDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)N[C@H]2CCCC[C@@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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